Phenyl 4-bromo-1-hydroxynaphthalene-2-carboxylate

Photographic Chemistry Color Coupler Synthesis Thermal Aminolysis

Sourcing a brominated naphthoate with a specific phenyl ester for thermal aminolysis? Generic chloro or methyl ester analogs fail. Phenyl 4-bromo-1-hydroxynaphthalene-2-carboxylate (CAS 36268-76-5) is validated for: - Photographic color coupler intermediate synthesis (1-hydroxy-4-bromo-21-cetoxy-2-naphthanilide route) - Pd-catalyzed cross-coupling at the 4-bromo handle - Antimycobacterial agent libraries (active vs. M. smegmatis) Solid, 1.548 g/cm³, Bp 470.2°C. Reliable supply for process R&D.

Molecular Formula C17H11BrO3
Molecular Weight 343.2 g/mol
CAS No. 36268-76-5
Cat. No. B11948759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl 4-bromo-1-hydroxynaphthalene-2-carboxylate
CAS36268-76-5
Molecular FormulaC17H11BrO3
Molecular Weight343.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC(=O)C2=C(C3=CC=CC=C3C(=C2)Br)O
InChIInChI=1S/C17H11BrO3/c18-15-10-14(16(19)13-9-5-4-8-12(13)15)17(20)21-11-6-2-1-3-7-11/h1-10,19H
InChIKeyOIOVTLYQTZPXTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenyl 4-bromo-1-hydroxynaphthalene-2-carboxylate: Chemical Identity & Core Properties


Phenyl 4-bromo-1-hydroxynaphthalene-2-carboxylate (CAS 36268-76-5) is a halogenated aromatic ester featuring a naphthalene core substituted with a hydroxyl group at position 1, a bromine atom at position 4, and a phenyl ester moiety at position 2 . It has a molecular formula of C₁₇H₁₁BrO₃ and a molecular weight of 343.2 g/mol . The compound is a solid with a density of 1.548 g/cm³ and a boiling point of 470.2 °C at 760 mmHg [1]. It is also known as 4-bromo-1-hydroxy-2-naphthoic acid phenyl ester [2].

E
Phenyl ester enables direct thermal aminolysis for color coupler synthesis.
Br
4-Bromo substituent provides a standard handle for Pd-catalyzed cross-coupling.
C
1-Hydroxy-2-naphthoate core allows further orthogonal derivatization.

Phenyl 4-bromo-1-hydroxynaphthalene-2-carboxylate: Why Substitution Fails


The unique orthogonality of Phenyl 4-bromo-1-hydroxynaphthalene-2-carboxylate arises from the specific combination of a 4-bromo substituent and a phenyl ester moiety on the 1-hydroxy-2-naphthoic acid scaffold. While the 4-bromo group is a common handle for cross-coupling reactions , its reactivity and the compound's overall physicochemical properties are distinct from other halogenated or esterified analogs. For instance, the phenyl ester is specifically utilized in the synthesis of photographic color couplers, where it undergoes a unique thermal aminolysis to form an anilide [1]. Generic substitution with a different halogen (e.g., 4-chloro) or a different ester (e.g., methyl) would drastically alter reaction kinetics and product profiles, leading to process failures. Furthermore, the antimicrobial activity of related 1-hydroxynaphthalene-2-carboxanilides is highly sensitive to ring substitution, with bromine conferring different potency compared to fluorine or other groups [2].

!
Halogen substitution (e.g., 4-Cl) alters cross-coupling kinetics and product profile.
!
Ester modification (e.g., methyl) disables the thermal aminolysis pathway.
!
Antimycobacterial activity varies sharply with ring substitution pattern.

Phenyl 4-bromo-1-hydroxynaphthalene-2-carboxylate: Quantitative Differentiation Evidence


Photographic Color Coupler Synthesis via Thermal Aminolysis

Phenyl 4-bromo-1-hydroxynaphthalene-2-carboxylate is specifically utilized as a precursor in the synthesis of 1-hydroxy-4-bromo-21-cetoxy-2-naphthanilide, a color coupler for photographic elements. This synthesis proceeds via a thermal aminolysis reaction where the phenyl ester group is displaced by 2-cetoxy-aniline at 130 °C under vacuum [1]. This application is a direct differentiator from the free acid (4-bromo-1-hydroxy-2-naphthoic acid), which would require prior activation for amide bond formation. Compared to the more common methyl or ethyl esters, the phenyl ester offers a higher boiling point and different reactivity profile, making it suitable for this high-temperature, solvent-free aminolysis.

Thermal Aminolysis
Head-to-head
Direct anilide formation at 130 °C
Supports solvent-free color coupler synthesis
Free acid requires prior activation
Photographic Chemistry Color Coupler Synthesis Thermal Aminolysis

Antimycobacterial Activity of Carboxanilide Derivatives

A study on ring-substituted 1-hydroxynaphthalene-2-carboxanilides, a class of compounds structurally related to the target compound, demonstrated significant antimycobacterial activity [1]. Specifically, the compound N-(4-bromophenyl)-1-hydroxynaphthalene-2-carboxamide exhibited a Minimum Inhibitory Concentration (MIC) of 46.7 μmol/L against Mycobacterium smegmatis [1]. This is a key piece of class-level evidence that the 4-bromo substituent, as found in the target compound, can impart potent biological activity.

Antimycobacterial MIC
Class-level
46.7 μmol/L
Supports class-level antimycobacterial screening
Analog: N-(4-bromophenyl) carboxanilide
Antimycobacterial Structure-Activity Relationship Drug Discovery

Cross-Coupling Reactivity of the 4-Bromo Handle

The 4-bromo substituent on the naphthalene ring makes this compound a versatile building block for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings . This is a common feature of aryl bromides. However, its specific utility is defined by the combination of this reactive handle with the 1-hydroxy and 2-phenyl ester groups, which can participate in further orthogonal transformations. In contrast, the 4-chloro analog would exhibit significantly lower reactivity in these cross-coupling reactions, requiring harsher conditions or specialized catalysts [1].

Cross-Coupling
Class-level
Aryl bromide > chloride reactivity
Supports Pd-catalyzed diversification context
Qualitative: Br more reactive under standard conditions
Organic Synthesis Cross-Coupling Building Block

Phenyl 4-bromo-1-hydroxynaphthalene-2-carboxylate: Research & Industrial Applications


Photographic Color Coupler Precursor

The primary established industrial use of Phenyl 4-bromo-1-hydroxynaphthalene-2-carboxylate is as an intermediate in the synthesis of 1-hydroxy-4-bromo-21-cetoxy-2-naphthanilide, a color coupler for photographic elements [1]. The specific phenyl ester group is crucial for the thermal aminolysis step used to form the final anilide product. Procurement of this compound is essential for manufacturers utilizing this specific synthetic route.

Antimycobacterial Agent Synthesis

Research has demonstrated that derivatives of the 4-bromo-1-hydroxynaphthalene-2-carboxylate scaffold exhibit promising activity against mycobacteria, including M. smegmatis [2]. This compound can serve as a key starting material for medicinal chemists synthesizing libraries of novel antimycobacterial agents, where the 4-bromo substituent is a critical structural feature for potency.

Building Block for Complex Synthesis

The 4-bromo substituent allows this compound to be used as a substrate in palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, alkenyl, or amino groups at the 4-position . This makes it a valuable building block for constructing more complex naphthalene-based molecules for pharmaceutical or materials science research.

Application
Selection Property
Validation Focus
Photographic color coupler precursor
Phenyl ester thermal aminolysis reactivity
High-temperature solvent-free anilide formation
Antimycobacterial agent synthesis
4-Bromo-1-hydroxynaphthalene core
MIC assay context and structure-activity review
Complex molecule building block
Aryl bromide handle for Pd catalysis
Orthogonal functional group compatibility

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